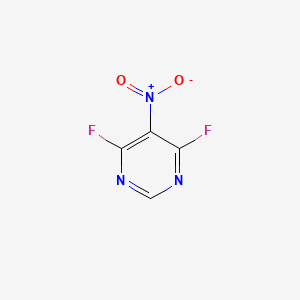
4,6-Difluoro-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-5-nitropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H2F2N2O2 It is a derivative of pyrimidine, characterized by the presence of two fluorine atoms at the 4 and 6 positions and a nitro group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-5-nitropyrimidine typically involves the nitration of 4,6-difluoropyrimidine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5 position . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, improved safety, and higher efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Difluoro-5-nitropyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products such as 4,6-diamino-5-nitropyrimidine or 4,6-dialkoxy-5-nitropyrimidine can be obtained.
Reduction Reactions: The primary product is 4,6-difluoro-5-aminopyrimidine.
Applications De Recherche Scientifique
4,6-Difluoro-5-nitropyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Difluoro-5-nitropyrimidine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects . The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and enzymes .
Comparaison Avec Des Composés Similaires
4,6-Dihydroxy-5-nitropyrimidine: This compound has hydroxyl groups instead of fluorine atoms, which significantly alters its chemical reactivity and biological activity.
4,6-Dichloro-5-nitropyrimidine: The presence of chlorine atoms instead of fluorine affects the compound’s electronic properties and reactivity towards nucleophiles.
Uniqueness: 4,6-Difluoro-5-nitropyrimidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and stability. The fluorine atoms also enhance the compound’s potential as a pharmacophore in drug design, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
4,6-difluoro-5-nitropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFJDFBMPCPALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














